molecular formula C13H13N B1598984 4-Methyl-2-phenylaniline CAS No. 42308-28-1

4-Methyl-2-phenylaniline

Cat. No.: B1598984
CAS No.: 42308-28-1
M. Wt: 183.25 g/mol
InChI Key: KUDNAOXIFNMHEK-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylaniline is an organic compound with the molecular formula C13H13N. It is a derivative of aniline, where the amino group is substituted with a phenyl group and a methyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-phenylaniline can be synthesized through several methods. One common approach involves the reduction of 4-methyl-2-nitrophenylbenzene using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 4-methyl-2-bromophenylbenzene with ammonia under high temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methyl-2-nitrophenylbenzene. This process involves the use of a palladium or platinum catalyst and hydrogen gas at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-2-phenylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a precursor for various therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, it can undergo redox reactions, influencing the redox state of biological systems .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-phenylaniline is unique due to its dual substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .

Properties

IUPAC Name

4-methyl-2-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDNAOXIFNMHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405690
Record name 4-methyl-2-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42308-28-1
Record name 4-methyl-2-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a degassed solution of 2-bromo-4-methylbenzenamine (0.301 g, 1.618 mmol), phenyl boronic acid (0.296 g, 2.427 mmol), and tetrakistriphenylphosphine palladium(0) (0.187 g, 0.162 mmol) in DME (8 mL) was added 2M sodium carbonate solution (3 ml, 6 mmol) and the mixture was stirred for 16 h at 80° C. Water (30 ml) was added and the product was extracted with EtOAc (2×30 mL). The combined organics were washed with brine, dried (Na2SO4), concentrated and purified by silica gel chromatography to provide 2-phenyl-4-methylbenzenamine as a thick syrup (0.22 g, 75% yield). 1H NMR (400 MHz, CDCl3): δ 7.47-7.41 (m, 4H), 7.36-7.32 (m, 1H), 6.99-6.96 (m, 2H), 6.71 (d, J=8.0 Hz, 1H), 2.28 (s, 3H); MS (ESI) m/z: 184.2 (M+H+).
Quantity
0.301 g
Type
reactant
Reaction Step One
Quantity
0.296 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
0.187 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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